molecular formula C12H10N2O3 B6386486 2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% CAS No. 1258622-45-5

2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6386486
CAS RN: 1258622-45-5
M. Wt: 230.22 g/mol
InChI Key: NDAZVVPYZJLDSN-UHFFFAOYSA-N
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Description

2-Amino-5-(3-hydroxyphenyl)nicotinic acid (2AP5HPN) is a synthetic organic compound of the pyridine family. It is an important building block in organic synthesis, and is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has been studied extensively for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticoagulant agent. In addition, it has been used as a model compound for studies of the structure and function of the nicotinic receptor.

Scientific Research Applications

2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antiviral, and anticoagulant properties. In addition, it has been used as a model compound for studies of the structure and function of the nicotinic receptor. 2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% has also been used in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% is not yet fully understood. It is believed to act as an agonist at the nicotinic receptor, leading to the release of neurotransmitters such as acetylcholine and norepinephrine. These neurotransmitters are then able to interact with their respective receptors, leading to the desired physiological and biochemical effects.
Biochemical and Physiological Effects
2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% has been shown to possess anti-inflammatory, antiviral, and anticoagulant properties. It has also been shown to possess anticonvulsant and anxiolytic effects in animal models. In addition, it has been shown to possess neuroprotective effects in animal models of stroke and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% is a relatively stable compound, making it well-suited for use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

In the future, 2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% could be used to develop novel therapeutics for the treatment of a variety of diseases and disorders. It could also be used to develop new agrochemicals and dyes. Additionally, it could be used to study the structure and function of the nicotinic receptor, as well as to identify novel compounds that interact with the receptor. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 2-amino-5-bromopyridine and 3-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. This reaction yields 2-amino-5-(3-hydroxyphenyl)nicotinic acid as the final product. Other methods for the synthesis of 2-Amino-5-(3-hydroxyphenyl)nicotinic acid, 95% include the reaction of 2-amino-5-chloropyridine and 3-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide, as well as the reaction of 2-amino-5-iodopyridine and 3-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

properties

IUPAC Name

2-amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZVVPYZJLDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686958
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258622-45-5
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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